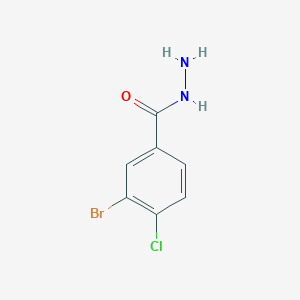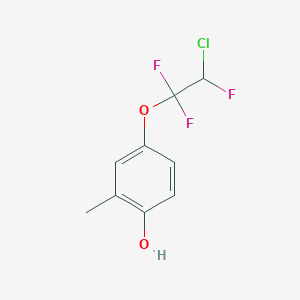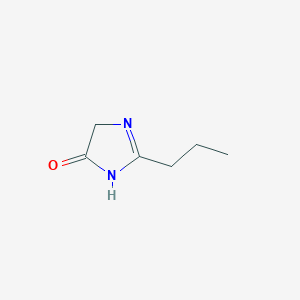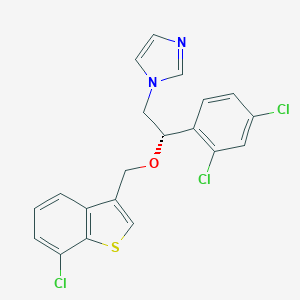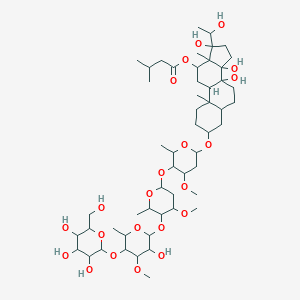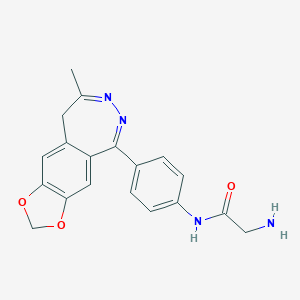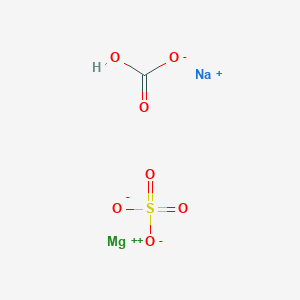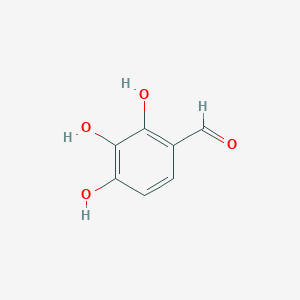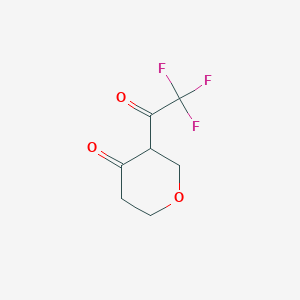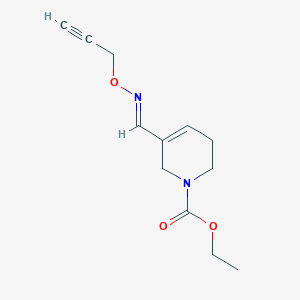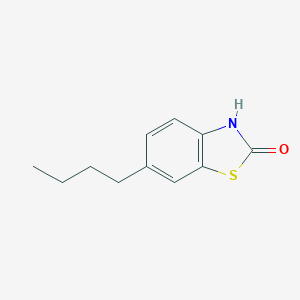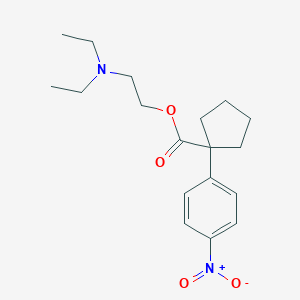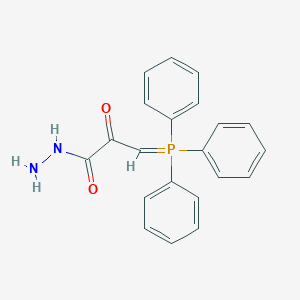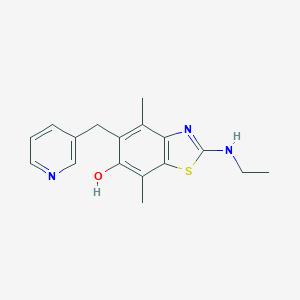
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzothiazol derivative that exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemische Und Physiologische Effekte
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which would make it more suitable for in vivo use.
Synthesemethoden
The synthesis of 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves the reaction of 4,7-dimethyl-2-mercaptobenzothiazole with ethylamine and 3-pyridinemethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
145096-32-8 |
|---|---|
Produktname |
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol |
Molekularformel |
C17H19N3OS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(ethylamino)-4,7-dimethyl-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)13(8-12-6-5-7-18-9-12)15(21)11(3)16(14)22-17/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
JRQGTFOVYZJVQO-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
Kanonische SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
Synonyme |
6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
